

# An In-depth Technical Guide to the Discovery and Synthesis of Sibiriline

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## Compound of Interest

Compound Name: Sibiriline

Cat. No.: B610835

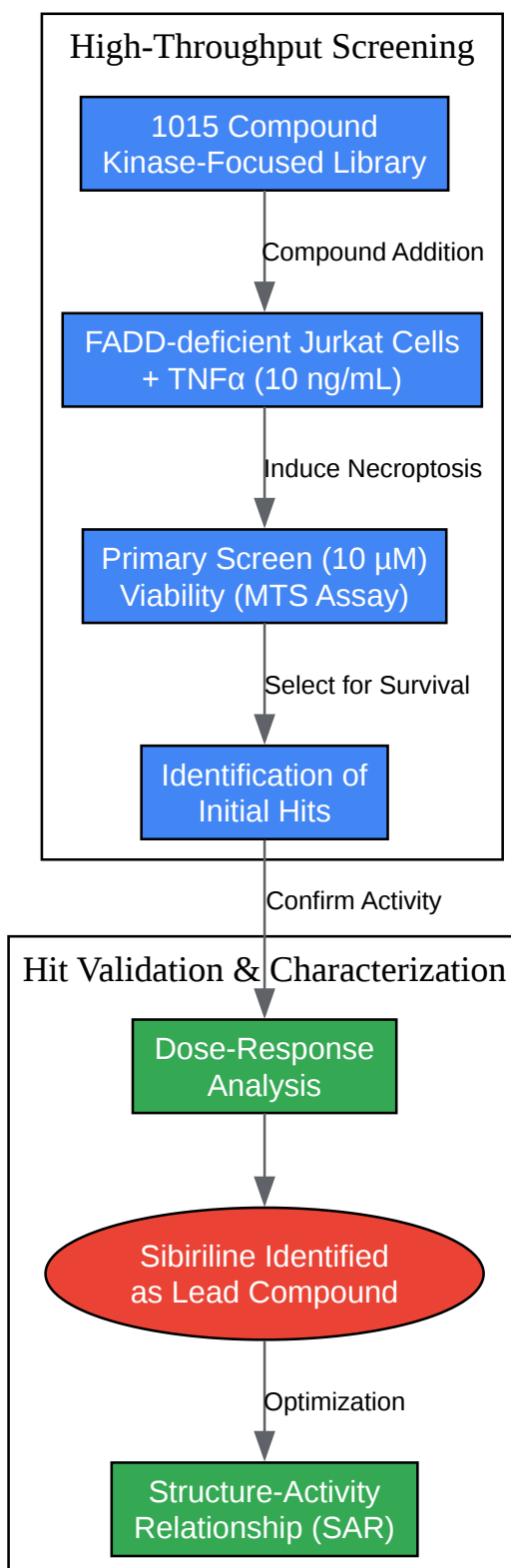
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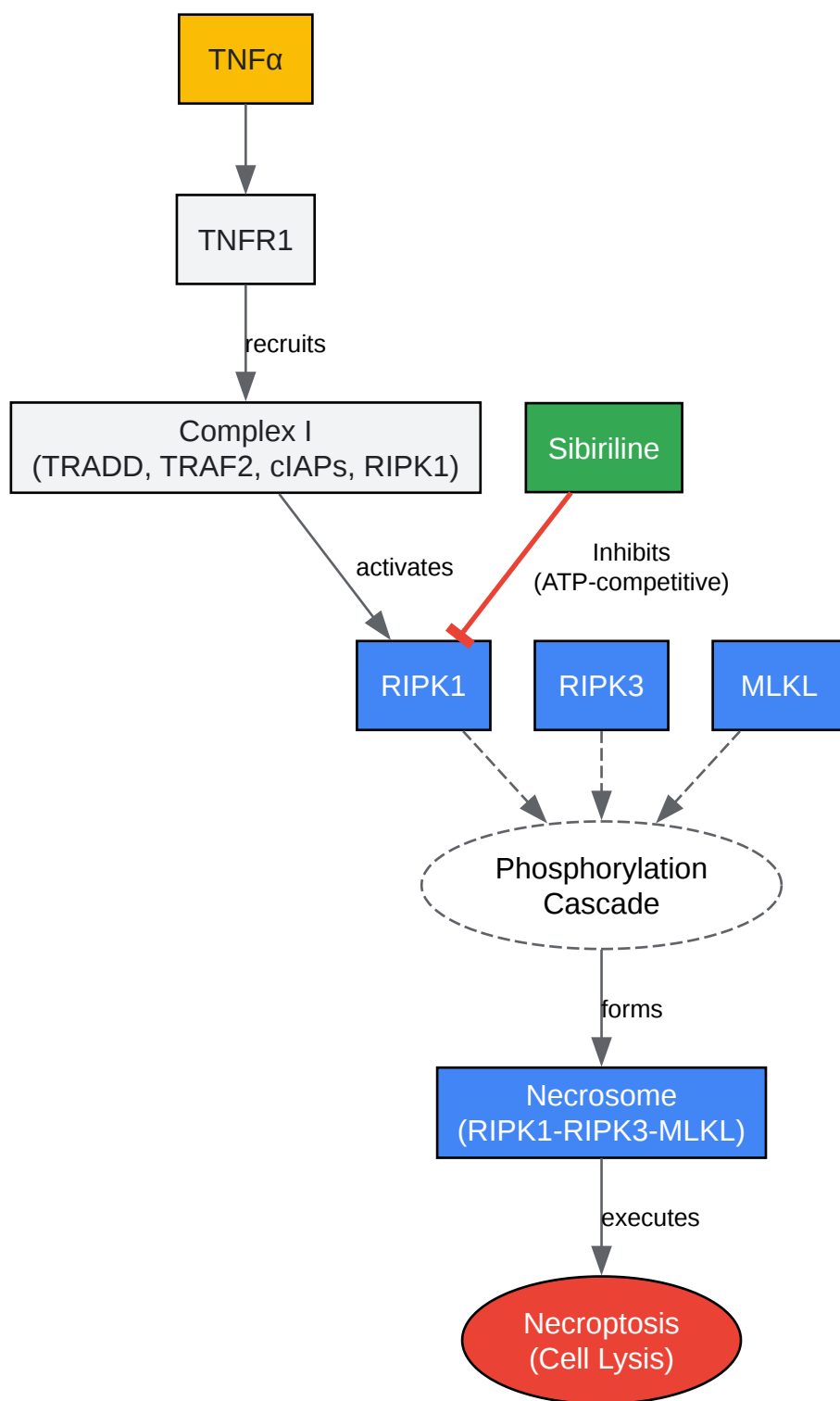
## Abstract

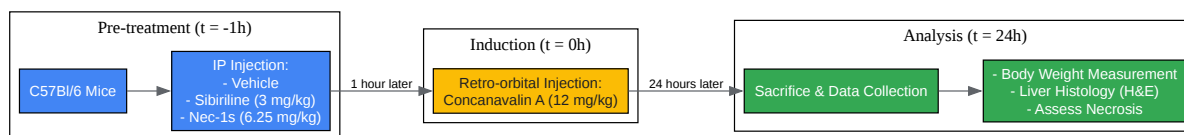
**Sibiriline** is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Discovered through a phenotypic screen for inhibitors of TNF-induced necroptosis, **Sibiriline** has demonstrated potential as a therapeutic agent for inflammatory conditions, notably in preclinical models of immune-dependent hepatitis. [1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of **Sibiriline**, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows are presented to facilitate further investigation and development of this promising compound and its derivatives.

## Discovery of Sibiriline

**Sibiriline**, chemically identified as 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol, was discovered through a cell-based phenotypic screen of a non-commercial, kinase-focused chemical library containing 1015 compounds. [2][4] The primary assay was designed to identify compounds that could inhibit tumor necrosis factor (TNF $\alpha$ )-induced necroptosis in human FADD-deficient Jurkat T-cells, a well-established model for studying this form of programmed cell death. [4] From this screen, **Sibiriline** emerged as a potent inhibitor of necroptosis. [2][4]







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## References

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